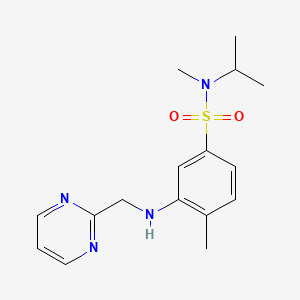![molecular formula C11H16ClNOS B6625873 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol](/img/structure/B6625873.png)
2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol, also known as CTE, is a chemical compound that has shown great potential in scientific research. It belongs to the class of cyclobutylamines and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol is not fully understood, but it is believed to act as a modulator of neurotransmitter systems, particularly the cholinergic and glutamatergic systems. 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol has also been found to interact with various ion channels, including potassium channels and L-type calcium channels, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol has been found to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and modulation of cellular signaling pathways. 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol has also been found to increase the levels of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which may contribute to its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol is also stable under a wide range of pH and temperature conditions, making it suitable for use in various experimental setups. However, one limitation of using 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol is its relatively high cost and limited availability, which may restrict its use in large-scale experiments.
Future Directions
There are several potential future directions for research on 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol. One area of interest is the development of novel 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol derivatives with improved pharmacological properties, such as increased selectivity and potency. Another area of interest is the investigation of 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol's effects on other neurotransmitter systems, such as the GABAergic and serotonergic systems. Additionally, more studies are needed to elucidate the exact mechanism of action of 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol and its potential therapeutic applications in various diseases.
Synthesis Methods
2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol can be synthesized using a multi-step process that involves the reaction of 3-chlorothiophene with cyclobutanone to form a cyclobutylketone intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to form a cyclobutylhydroxylamine intermediate, which is subsequently reduced with sodium borohydride to yield 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol. The overall yield of this process is around 40%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol has been investigated for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and cardiovascular diseases. In neuroscience, 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol has been found to enhance cognitive function, improve memory retention, and reduce anxiety and depression-like behaviors in animal models. In cancer research, 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular research, 2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol has been found to have vasodilatory effects and improve cardiac function.
properties
IUPAC Name |
2-[(3-chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNOS/c12-10-4-7-15-11(10)8-13(5-6-14)9-2-1-3-9/h4,7,9,14H,1-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSXRUKBRXBGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CCO)CC2=C(C=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea](/img/structure/B6625791.png)
![4-[[(2,2-difluoroacetyl)-(furan-2-ylmethyl)amino]methyl]-N-methylbenzamide](/img/structure/B6625799.png)
![N-[(6-methoxypyridin-2-yl)methyl]-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B6625804.png)
![5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B6625827.png)
![[4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B6625830.png)
![(3S,4S)-3-(hydroxymethyl)-N-[(4-methoxy-3-methylphenyl)methyl]-4-methylpyrrolidine-1-carboxamide](/img/structure/B6625838.png)
![4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol](/img/structure/B6625847.png)
![(3-Chloro-2-methylphenyl)-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B6625860.png)
![3-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-8-methyl-1H-quinolin-4-one](/img/structure/B6625866.png)

![6-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6625898.png)

![(3S,4S)-3-(hydroxymethyl)-4-methyl-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6625903.png)
![4-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-3-bromobenzonitrile](/img/structure/B6625910.png)